molecular formula C9H10BrN B2920760 2-(2-Bromophenyl)cyclopropan-1-amine CAS No. 1157555-44-6

2-(2-Bromophenyl)cyclopropan-1-amine

Cat. No.: B2920760
CAS No.: 1157555-44-6
M. Wt: 212.09
InChI Key: AMHNTDLMRMXDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)cyclopropan-1-amine is an organic compound with the molecular formula C9H10BrN It is characterized by a cyclopropane ring attached to a bromophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-bromobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted cyclopropan-1-amines.

Scientific Research Applications

2-(2-Bromophenyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)cyclopropan-1-amine
  • 2-(2-Fluorophenyl)cyclopropan-1-amine
  • 2-(2-Iodophenyl)cyclopropan-1-amine

Comparison: 2-(2-Bromophenyl)cyclopropan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs

Properties

IUPAC Name

2-(2-bromophenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-4-2-1-3-6(8)7-5-9(7)11/h1-4,7,9H,5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHNTDLMRMXDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.